An In-Depth Technical Guide to 4'-O-tert-Butyldimethylsilyl Genistein: Molecular Characteristics, Synthesis, and Analysis
An In-Depth Technical Guide to 4'-O-tert-Butyldimethylsilyl Genistein: Molecular Characteristics, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Foreword
Genistein, a prominent isoflavone found in soy and other legumes, has garnered significant attention in the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.[1][2] However, its therapeutic applications can be limited by factors such as poor solubility and bioavailability. To address these challenges, synthetic modifications of the genistein scaffold are actively explored. One such modification, the introduction of a tert-butyldimethylsilyl (TBS) protecting group at the 4'-hydroxyl position, yields 4'-O-tert-Butyldimethylsilyl Genistein. This guide provides a comprehensive technical overview of this derivative, focusing on its molecular properties, a detailed synthesis protocol, and methods for its characterization and purification.
Molecular Profile of 4'-O-tert-Butyldimethylsilyl Genistein
The strategic placement of a bulky tert-butyldimethylsilyl group on the 4'-hydroxyl moiety of genistein significantly alters its physicochemical properties, enhancing its lipophilicity which can be advantageous in specific experimental and developmental contexts.
Chemical Formula and Molecular Weight
To determine the molecular formula and weight of 4'-O-tert-Butyldimethylsilyl Genistein, we begin with the parent compound, Genistein.
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Genistein:
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Chemical Formula: C₁₅H₁₀O₅
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Molecular Weight: Approximately 270.24 g/mol
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The tert-butyldimethylsilyl (TBS) group has the following properties:
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tert-Butyldimethylsilyl group:
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Chemical Formula: C₆H₁₅Si
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Molecular Weight: Approximately 115.27 g/mol
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The formation of 4'-O-tert-Butyldimethylsilyl Genistein involves the substitution of the hydrogen atom of the 4'-hydroxyl group with the TBS group. Therefore, the final molecular formula and weight are calculated as follows:
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Chemical Formula: C₁₅H₉O₅ (Genistein minus one hydrogen) + C₆H₁₅Si (TBS group) = C₂₁H₂₄O₅Si
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Molecular Weight: 270.24 g/mol (Genistein) + 114.26 g/mol (TBS group minus one hydrogen) = 384.50 g/mol
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| Genistein | C₁₅H₁₀O₅ | 270.24 |
| 4'-O-tert-Butyldimethylsilyl Genistein | C₂₁H₂₄O₅Si | 384.50 |
Synthesis of 4'-O-tert-Butyldimethylsilyl Genistein
The selective silylation of the 4'-hydroxyl group of genistein is a key synthetic step. The higher acidity of the 4'-phenolic proton compared to the 5- and 7-hydroxyl groups allows for its preferential reaction under controlled conditions.
Synthesis Workflow
Caption: Workflow for the synthesis of 4'-O-tert-Butyldimethylsilyl Genistein.
Detailed Experimental Protocol
This protocol outlines a standard procedure for the selective silylation of genistein at the 4'-position.
Materials:
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Genistein
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tert-Butyldimethylsilyl chloride (TBDMSCl)
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Imidazole
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate
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Hexane
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel (for column chromatography)
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve genistein (1 equivalent) in anhydrous DMF.
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Addition of Base: Add imidazole (1.1 equivalents) to the solution and stir until it is completely dissolved.
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Addition of Silylating Agent: Slowly add a solution of TBDMSCl (1.1 equivalents) in anhydrous DMF to the reaction mixture at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 2-4 hours.
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Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).
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Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 4'-O-tert-Butyldimethylsilyl Genistein as a solid.[3]
Characterization Techniques
Thorough characterization is essential to confirm the identity and purity of the synthesized 4'-O-tert-Butyldimethylsilyl Genistein.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation.
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¹H NMR: The ¹H NMR spectrum of the product will show characteristic signals for the tert-butyl group (a singlet around δ 1.0 ppm) and the two methyl groups on the silicon atom (a singlet around δ 0.2 ppm). The aromatic protons of the genistein backbone will also be present, with potential shifts compared to the parent compound due to the silylation.[4]
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¹³C NMR: The ¹³C NMR spectrum will display signals corresponding to the carbons of the tert-butyl and dimethylsilyl groups, in addition to the 15 carbons of the genistein skeleton.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
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High-Resolution Mass Spectrometry (HRMS): HRMS will provide the exact mass of the molecular ion, confirming the elemental composition (C₂₁H₂₄O₅Si).
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Fragmentation Pattern: The mass spectrum will likely show a prominent molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of the tert-butyl group ([M-57]⁺). The fragmentation of the genistein core may also be observed.[5][6][7][8][9]
Purification Methods
Purification of the synthesized compound is critical to remove any unreacted starting materials, byproducts, or reagents.
Purification Workflow
Caption: General workflow for the purification of 4'-O-tert-Butyldimethylsilyl Genistein.
Step-by-Step Purification Protocol
Method: Silica Gel Column Chromatography
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Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and load it onto the column.
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Elution: Elute the column with a gradient of increasing polarity, starting with a low percentage of ethyl acetate in hexane and gradually increasing the concentration of ethyl acetate.
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Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
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Analysis and Pooling: Identify the fractions containing the pure product, pool them together, and evaporate the solvent under reduced pressure to obtain the purified 4'-O-tert-Butyldimethylsilyl Genistein.[3]
Applications and Future Perspectives
The silylation of genistein at the 4'-position serves as a strategic tool in medicinal chemistry and drug development.
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Improved Lipophilicity: The TBS group enhances the lipophilicity of genistein, which can improve its solubility in organic solvents and potentially alter its pharmacokinetic properties.
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Intermediate in Synthesis: 4'-O-tert-Butyldimethylsilyl Genistein is a valuable intermediate for the synthesis of other genistein derivatives. The protected 4'-hydroxyl group allows for selective modification of the 5- and 7-hydroxyl groups.
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Biological Evaluation: The modified compound itself can be evaluated for its biological activity to understand the structure-activity relationship of the 4'-hydroxyl group in genistein's various therapeutic effects.[10]
Further research into the biological activities of 4'-O-tert-Butyldimethylsilyl Genistein and its utility as a synthetic intermediate will continue to expand the potential applications of genistein-based compounds in medicine.
Conclusion
This technical guide has provided a detailed overview of 4'-O-tert-Butyldimethylsilyl Genistein, from its fundamental molecular characteristics to practical protocols for its synthesis and purification. The ability to selectively modify the genistein structure is a cornerstone of efforts to develop novel therapeutic agents with enhanced efficacy and improved drug-like properties. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in the fields of natural product synthesis, medicinal chemistry, and drug discovery.
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Selective Protection and De-Protection of Phenolic Hydroxyl Groups of Naringenin | Guo-Chun Zhou - SciSpace. Available at: [Link]
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Genistein and daidzein induce cell proliferation and their metabolites cause oxidative DNA damage in relation to isoflavone-induced cancer of estrogen-sensitive organs - PubMed. Available at: [Link]
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